Phosphonothioic dichloride, ethenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

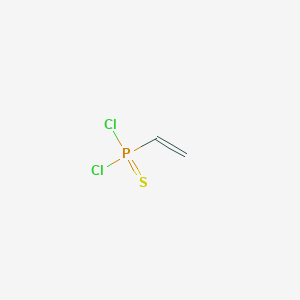

Phosphonothioic dichloride, ethenyl-, also known as Phosphonothioic dichloride, ethenyl-, is a useful research compound. Its molecular formula is C2H3Cl2PS and its molecular weight is 160.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phosphonothioic dichloride, ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonothioic dichloride, ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

1. Insecticides and Herbicides

Phosphonothioic dichloride is primarily used as an intermediate in the synthesis of various insecticides and herbicides. The compound's ability to inhibit specific enzymes makes it effective against a range of pests.

- Case Study: Synthesis of Insecticides

2. Plant Growth Regulators

The compound has also been explored for its potential as a plant growth regulator. Its application can enhance crop yields by modulating plant physiological processes.

- Research Findings

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Phosphonothioic dichloride serves as a critical building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

- Example: Cholinesterase Inhibitors

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

Phosphonothioic dichloride is widely utilized as an intermediate for the synthesis of various organophosphorus compounds, including phosphonates and phosphoramidates.

化学反应分析

Hydrolysis

Phosphonothioic dichloride reacts violently with water , undergoing hydrolysis to release hydrogen chloride (HCl) gas and form ethenylphosphonothioic acid . The reaction mechanism involves nucleophilic attack by water at the phosphorus center, followed by elimination of chloride ions:

C2H3Cl2PS+2H2O→C2H3PS OH 2+2HCl

Key Findings :

-

Reaction kinetics are temperature-dependent, with rapid HCl evolution at ambient conditions .

-

Hydrolysis products are corrosive due to residual HCl, necessitating controlled handling .

Reactions with Nucleophiles

The compound undergoes substitution reactions with alcohols, amines, and thiols, replacing chlorine atoms with nucleophilic groups :

Alcoholysis

Reaction with ethanol produces diethyl ethenylphosphonothioate:

C2H3Cl2PS+2EtOH→C2H3PS OEt 2+2HCl

Aminolysis

Primary amines (e.g., methylamine) yield phosphonothioamidates:

C2H3Cl2PS+2CH3NH2→C2H3PS NHCH3 2+2HCl

Conditions : Reactions typically proceed at 0–25°C in anhydrous solvents (e.g., THF or dichloromethane) .

Oxidation

Exposure to strong oxidizing agents (e.g., O2 or HNO3) generates phosphorus oxides and sulfur dioxide :

C2H3Cl2PS+3O2→C2H3PO3+SO2+2Cl2

Reduction

Reduction with LiAlH4 yields phosphine derivatives, though this pathway is less explored due to stability issues.

Reactions with Organometallic Reagents

Phosphonothioic dichloride participates in cross-coupling reactions with Grignard reagents (RMgX) to form alkyl/aryl-substituted phosphonothioates :

C2H3Cl2PS+2RMgX→C2H3PSR2+2MgXCl

Applications : Used in synthesizing agrochemicals and flame retardants .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release toxic gases (e.g., HCl, POx, and SOx) :

| Temperature | Major Products | Hazard Profile |

|---|---|---|

| 200–300°C | HCl, PSCl3 | Corrosive fumes |

| >300°C | POCl3, SO2 | Highly toxic |

Comparative Reactivity with Analogues

The sulfur atom in phosphonothioic dichloride enhances its nucleophilic substitution rates compared to oxygenated analogues :

| Compound | Hydrolysis Rate (k, s−1) | Substitution Reactivity |

|---|---|---|

| Phosphonothioic dichloride | 5.2 × 10−3 | High |

| Ethylphosphonic dichloride | 2.1 × 10−3 | Moderate |

| Phosphonic dichloride | 1.8 × 10−3 | Low |

属性

CAS 编号 |

15849-99-7 |

|---|---|

分子式 |

C2H3Cl2PS |

分子量 |

160.99 g/mol |

IUPAC 名称 |

dichloro-ethenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C2H3Cl2PS/c1-2-5(3,4)6/h2H,1H2 |

InChI 键 |

QDOPBBLWIUQTAW-UHFFFAOYSA-N |

SMILES |

C=CP(=S)(Cl)Cl |

规范 SMILES |

C=CP(=S)(Cl)Cl |

Key on ui other cas no. |

15849-99-7 |

同义词 |

Phosphonothioic dichloride, ethenyl- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。